Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate
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Description
Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4-phenylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C26H29N3O5S2 and its molecular weight is 527.65. The purity is usually 95%.
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Scientific Research Applications
- Researchers have explored novel applications of optical tweezers using this compound. By controlling the intensity of a laser beam, they successfully manipulated Förster resonance energy transfer (FRET) between fluorescent molecules. FRET is a phenomenon observed in natural processes like photosynthesis, where energy transfers from an excited donor molecule to an acceptor molecule. The team demonstrated that adjusting laser intensity could accelerate energy transfer, leading to visible color changes in isolated polymer droplets. This non-contact approach has potential implications for microchemistry and quantum dots .
- Investigating the structural aspects of this compound is crucial from both fundamental scientific and anti-doping perspectives. Researchers have studied the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary erythropoietin (EPO). Understanding these interactions can enhance anti-doping efforts and improve detection methods .
Optical Tweezers and Energy Transfer
Anti-Doping Analysis
properties
IUPAC Name |
ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S2/c1-4-34-25(31)23-22(19-8-6-5-7-9-19)27-26(35-23)28-24(30)20-10-12-21(13-11-20)36(32,33)29-15-17(2)14-18(3)16-29/h5-13,17-18H,4,14-16H2,1-3H3,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOCZZCNCZBLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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